molecular formula C8H8BrI B8766271 4-Bromo-1-ethyl-2-iodobenzene

4-Bromo-1-ethyl-2-iodobenzene

Cat. No. B8766271
M. Wt: 310.96 g/mol
InChI Key: CMILVJZOWWACEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741806B2

Procedure details

To a stirred mixture of 5-bromo-2-ethylaniline (3.39 g, 200 mmol) in distilled water (110 ml) is added concentrated sulfuric acid (5.60 ml), followed by brief heating at reflux until dissolution. The mixture is allowed to cool to room temperature, producing a fine precipitate, then further cooled to approximately 0° C. in an ice/salt bath. To this slurry is added an aqueous solution of sodium nitrite (1.17 g, 16.94 mmol) in distilled water (10 ml) dropwise over 15 minutes, maintaining a temperature below 5° C., followed by additional stirring for 30 minutes. The reaction mixture is next filtered then added to a second solution of aqueous potassium iodide (8.44 g, 50.83 mmol) in distilled water (45 ml) dropwise at room temperature. After the addition is complete the solution is briefly heated to 80° C. then allowed to cool to room temperature again. The reaction mixture is extracted with ethyl acetate (3×50 ml), and the organic phase is washed with 1M aqueous hydrochloric acid (30 ml) and aqueous sodium thiosulfate (2×30 ml). After drying over anhydrous magnesium sulfate and concentration in vacuo 4-bromo-1-ethyl-2-iodobenzene (4.90 g) is furnished as an orange liquid.
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
1.17 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
8.44 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][CH3:10])=[C:6]([CH:8]=1)N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:20].[K+]>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][CH3:10])=[C:6]([I:20])[CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)CC
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.17 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8.44 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by additional stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by brief heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until dissolution
CUSTOM
Type
CUSTOM
Details
producing a fine precipitate
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to approximately 0° C. in an ice/salt bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature below 5° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture is next filtered
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is briefly heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature again
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
the organic phase is washed with 1M aqueous hydrochloric acid (30 ml) and aqueous sodium thiosulfate (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate and concentration in vacuo 4-bromo-1-ethyl-2-iodobenzene (4.90 g)
CUSTOM
Type
CUSTOM
Details
is furnished as an orange liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)CC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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